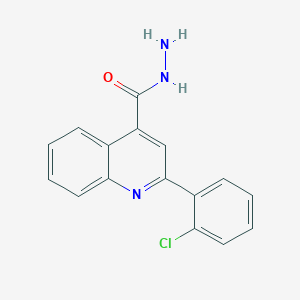

2-(2-Chlorophenyl)quinoline-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C16H12ClN3OThe compound features a quinoline core substituted with a chlorophenyl group and a carbohydrazide moiety, which contribute to its unique chemical properties and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with 2-aminobenzophenone to form the intermediate 2-(2-chlorophenyl)quinoline. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Hydrazone Formation via Aldehyde/Ketone Condensation

The hydrazide group readily reacts with aldehydes or ketones to form hydrazone derivatives. In a study targeting α-glucosidase inhibitors:

-

Reaction : 2-(2-Chlorophenyl)quinoline-4-carbohydrazide was condensed with 4-methoxybenzaldehyde derivatives in ethanol under reflux (18 hrs), yielding 15 hydrazone hybrids (11a–o ) .

-

Key Data :

Derivative R Group IC₅₀ (µM) 11k 4-Ethylphenyl 26.0 ± 0.8 11o 3,4-Dimethoxyphenyl 31.2 ± 1.1 Control (Acarbose): IC₅₀ = 459.8 ± 1.5 µM

This reaction improved α-glucosidase inhibition by 17-fold compared to acarbose, with 11k showing the highest activity due to optimal hydrophobic interactions in the enzyme’s active site .

Pyrazole Formation

Reaction with malononitrile in DMF/pyridine yielded pyrazole derivatives:

-

Example : 2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (10 ) showed antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

Amidation and Acetylation Reactions

The hydrazide group undergoes acetylation to form bioactive derivatives:

-

Reaction : Treatment with 2-chloro-N-aryl-acetamides in ethanol yielded acetamide derivatives (6a–b ) .

Derivative R Group Antibacterial (MIC, µg/mL) 6a 4-Chlorophenyl 6.25 (E. coli) 6b 3-Nitrophenyl 12.5 (P. aeruginosa)

Nitro Group Reduction

In a synthesis pathway for aminophenyl derivatives :

-

Reaction : Catalytic hydrogenation (10% Pd/C, hydrazine hydrate) reduced the nitro group of 2-(2-nitrophenyl)quinoline-4-carbohydrazide to an amine.

-

Yield : 72% (crude)

-

Application : The resulting amine served as an intermediate for antitubercular agents .

Structural Modifications for HDAC Inhibition

While not directly involving the hydrazide, related 2-arylquinoline-4-carboxylic acid derivatives (B2–B19 ) showed HDAC3 selectivity :

| Compound | R Group | HDAC3 IC₅₀ (nM) |

|---|---|---|

| B2 | 4-Bromophenyl | 89.3 |

| B19 | 4-Benzamidophenyl | 42.7 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Research has highlighted the potential of quinoline derivatives, including 2-(2-Chlorophenyl)quinoline-4-carbohydrazide, as antimalarial agents. Quinoline compounds have been studied for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. A study indicated that quinoline-4-carboxamide derivatives exhibited moderate antiplasmodial activity, leading to the development of compounds with improved pharmacokinetic profiles and oral efficacy in mouse models of malaria .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate | Inhibition of translation elongation factor 2 |

| DDD107498 (related compound) | High | Inhibition of PfEF2 |

1.2 Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Studies have shown that certain quinoline derivatives can inhibit the growth of various bacterial strains and fungi. For instance, compounds derived from quinoline structures have demonstrated significant activity against Staphylococcus aureus and Candida albicans in vitro .

| Activity Type | Target Organisms | Efficacy |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | Inhibition observed |

| Antifungal | Candida albicans | Effective growth inhibition |

Anticancer Research

Quinoline derivatives, including this compound, have been explored as potential anticancer agents. A series of studies reported that these compounds exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K-562 (leukemia) cell lines . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Quinoline-Chalcone Hybrids

A notable study synthesized quinoline-chalcone hybrids that showed promising anticancer activity. The hybrids were tested on A549 and K-562 cells, revealing dose-dependent inhibition of cell viability. Compounds with lower IC50 values demonstrated higher efficacy, indicating a potential pathway for developing new anticancer therapies based on quinoline structures .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinoline derivatives. Researchers have focused on modifying the substituents on the quinoline ring to enhance biological activity while minimizing toxicity.

Key Findings:

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase, leading to the suppression of cancer cell proliferation . The compound induces apoptosis by upregulating p53 protein levels and activating initiator caspase 9, which are crucial pathways in cell cycle regulation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(2-Chlorophenyl)quinoline-4-carbohydrazide include:

- 2-(4-Chlorophenyl)quinoline-4-carbohydrazide

- Quinoline-4-carboxylic acid derivatives

- Quinolinyl-pyrazoles

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

2-(2-Chlorophenyl)quinoline-4-carbohydrazide is a compound with significant biological activity, primarily targeting histone deacetylases (HDACs). This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C16H12ClN3O and features a quinoline core with a chlorophenyl group and a carbohydrazide moiety. Its unique structure contributes to its reactivity and biological activity.

Target Enzyme:

The primary target of this compound is Histone Deacetylases (HDACs) . The inhibition of HDACs disrupts the balance between histone acetyltransferases (HATs) and HDACs, leading to increased acetylation levels of histone proteins. This alteration in acetylation affects gene expression, resulting in various cellular outcomes, including:

- G2/M Cell Cycle Arrest: The compound can induce cell cycle arrest, preventing cancer cells from proliferating.

- Apoptosis Promotion: Enhanced acetylation can trigger programmed cell death in malignant cells.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example:

- Cell Lines Tested: A549 (lung cancer), K-562 (leukemia).

- IC50 Values: The compound showed IC50 values ranging from 3.91 to 97.23 µM across different studies, indicating dose-dependent inhibition of cell viability .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

- Antibacterial and Antifungal Activity: Studies have reported effective inhibition against several bacterial strains and fungi.

- Antimalarial Activity: The compound was tested against Plasmodium falciparum, revealing moderate potency with potential for further optimization .

Summary of Biological Activities

Case Studies

- Anticancer Study : A study evaluated the effect of the compound on A549 cells using BrdU incorporation assays. It revealed that treatment led to significant reductions in cell proliferation compared to controls.

- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.

Propriétés

IUPAC Name |

2-(2-chlorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUHPGPHBZGCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.